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molecular formula C12H22ClP B095532 Chlorodicyclohexylphosphine CAS No. 16523-54-9

Chlorodicyclohexylphosphine

Cat. No. B095532
M. Wt: 232.73 g/mol
InChI Key: AKJFBIZAEPTXIL-UHFFFAOYSA-N
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Patent
US07589081B2

Procedure details

1.6 ml of TMEDA (15 mmol.) are added to a suspension of 1.86 g (10 mmol.) of N-mesitylimidazole in 30 ml of hexane. 6.25 ml of 1.6 molar n-butyllithium solution (10 mmol.) are added at room temperature. The mixture is then heated for 2.5 hours at reflux temperature (solution 1). In another flask, 2.2 ml (10 mmol.) of dicyclohexylchlorophosphane are mixed with 20 ml of hexane and heated to 60° C. (solution 2). The boiling solution 1 is then slowly transferred into solution 2, which is at 60° C., by means of a cannula. The mixture is then boiled for a further 1 hour at reflux, the solution is cooled, and 20 ml of degassed water are added thereto. The organic phase is filtered off over magnesium sulfate. The solution is concentrated in vacua; 30 ml of pentane are added thereto, and the mixture is boiled for 1 hour at reflux. The product precipitates in crystalline form at −30° C. and is filtered off while cold. Yield: 2.48 g (65%)
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
6.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.2 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CN(CCN(C)C)C.[C:9]1([CH3:22])[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[C:10]=1[N:17]1[CH:21]=[CH:20][N:19]=[CH:18]1.C([Li])CCC.[CH:28]1([P:34]([CH:36]2[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]2)Cl)[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1>CCCCCC.O>[C:9]1([CH3:22])[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[C:10]=1[N:17]1[CH:21]=[CH:20][N:19]=[C:18]1[P:34]([CH:36]1[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41]1)[CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1

Inputs

Step One
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
1.86 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)N1C=NC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
6.25 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2.2 mL
Type
reactant
Smiles
C1(CCCCC1)P(Cl)C1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC
Step Six
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
solution 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
solution 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
is at 60° C., by means of a cannula
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled
FILTRATION
Type
FILTRATION
Details
The organic phase is filtered off over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacua
ADDITION
Type
ADDITION
Details
30 ml of pentane are added
WAIT
Type
WAIT
Details
the mixture is boiled for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The product precipitates in crystalline form at −30° C.
FILTRATION
Type
FILTRATION
Details
is filtered off while cold

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=C(C(=CC(=C1)C)C)N1C(=NC=C1)P(C1CCCCC1)C1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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